

# BRD 4354 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BRD 4354	
Cat. No.:	B1667512	Get Quote

# **Application Notes and Protocols for BRD4354**

Audience: Researchers, scientists, and drug development professionals.

# **Chemical and Physical Properties**

BRD4354 is a small molecule inhibitor primarily targeting histone deacetylases (HDACs) and has also been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3] Understanding its physical and chemical properties is crucial for its effective use in experimental settings.

Property	Value	Reference
Chemical Name	5-Chloro-7-[(4-ethyl-1- piperazinyl)-3- pyridinylmethyl]-8-quinolinol	[2]
Molecular Formula	C21H23CIN4O	[2]
Molecular Weight	382.89 g/mol	[2]
CAS Number	315698-07-8	
Appearance	White to beige powder	
Purity	≥98% (HPLC)	[2]
Storage	Store solid at -20°C	



### **Solubility Data**

The solubility of BRD4354 can vary depending on the solvent, temperature, and whether it is in its base form or as a salt (e.g., ditrifluoroacetate). The data below is compiled from various sources. It is recommended to use sonication or gentle warming to aid dissolution.[4][5] For hygroscopic solvents like DMSO, using a fresh, unopened bottle is advised for maximum solubility.[4][6]

Solvent	Concentration	Comments	Reference
DMSO	up to 20 mM	-	
12.5 mg/mL (~32.65 mM)	Requires sonication.	[4]	
3 mg/mL	Solution becomes clear with warming.		
Ethanol	up to 50 mM	-	
Formulation 1	≥ 1.25 mg/mL (~3.26 mM)	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	[4]
Formulation 2	≥ 1.25 mg/mL (~3.26 mM)	10% DMSO, 90% Corn Oil	[4]

Note: The ditrifluoroacetate salt of BRD4354 exhibits significantly higher solubility in DMSO, reaching up to 125 mg/mL (~204.61 mM).[6]

# **Application Notes: Mechanism of Action**

BRD4354 has been shown to act through at least two distinct mechanisms, making it a molecule of interest for research in epigenetics and virology.

A. Inhibition of Histone Deacetylases (HDACs)

BRD4354 is a selective inhibitor of class IIa HDACs, with moderate potency against HDAC5 (IC<sub>50</sub> = 0.85  $\mu$ M) and HDAC9 (IC<sub>50</sub> = 1.88  $\mu$ M).[2][4] It shows weaker inhibition of HDACs 4, 6,

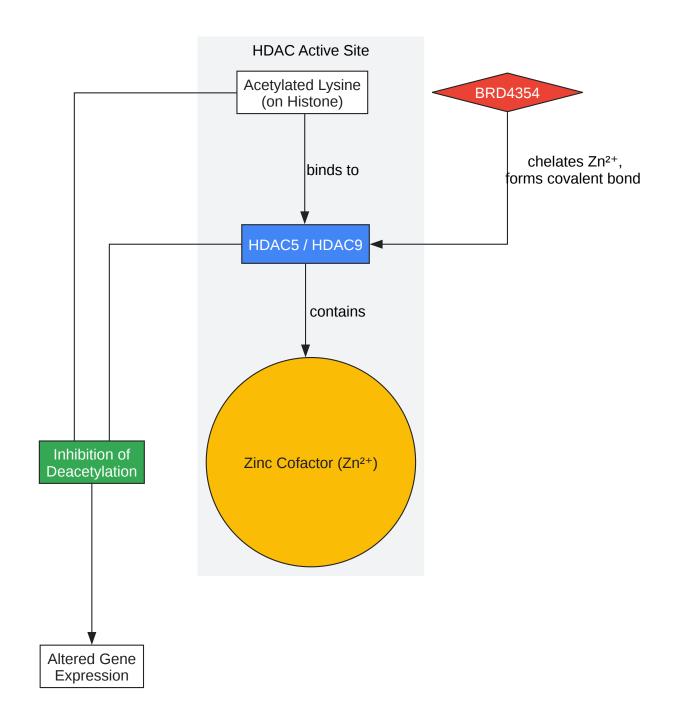






7, and 8, and is significantly less active against class I HDACs (HDAC1, 2, and 3).[2] The mechanism is believed to involve the chelation of the zinc ion essential for catalysis within the HDAC active site. This binding is proposed to trigger a decomposition of BRD4354 into an ortho-quinone methide intermediate, which then forms a covalent bond with nucleophilic cysteine residues in the enzyme's active site.





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Caption: General mechanism of HDAC inhibition by BRD4354.



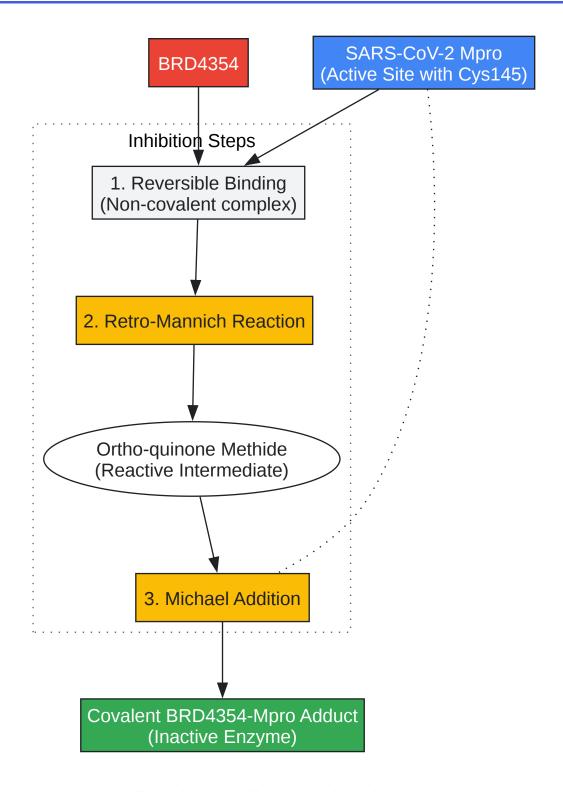




### B. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)

BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][3] It exhibits an IC $_{50}$  of 0.72  $\mu$ M after a 60-minute incubation.[1] The proposed mechanism involves a two-step process: an initial reversible binding to the Mpro active site, followed by a retro-Mannich reaction that generates a reactive ortho-quinone methide intermediate. This intermediate is then attacked by the catalytic Cysteine-145 residue of Mpro, forming a stable covalent Michael adduct and inactivating the enzyme.[1][3]





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Caption: Proposed mechanism of SARS-CoV-2 Mpro inhibition.

# **Experimental Protocols**



### Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.

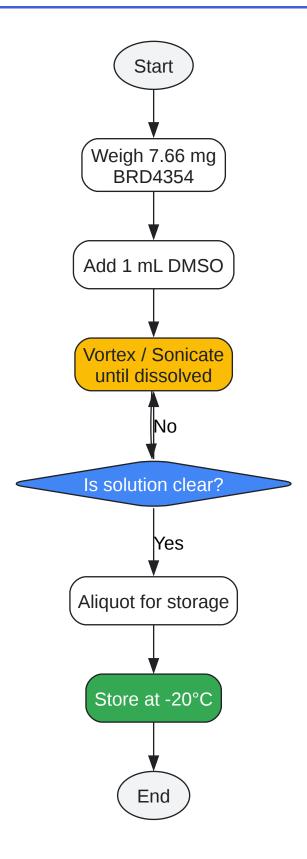
#### Materials:

- BRD4354 (MW: 382.89 g/mol )
- Anhydrous/low-water content DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

#### Procedure:

- Calculate Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:
  - Mass (mg) = 20 mmol/L \* 1 mL \* (1 L / 1000 mL) \* 382.89 g/mol \* (1000 mg / 1 g) = 7.66
     mg
- Weigh Compound: Carefully weigh 7.66 mg of BRD4354 powder and place it into a sterile vial.
- Add Solvent: Add 1 mL of high-quality DMSO to the vial.
- Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[5] Visually inspect to ensure no particulates remain.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[5]





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Caption: Workflow for preparing a BRD4354 stock solution.



### Protocol 2: General Protocol for In Vitro Cell-Based Assay

This protocol provides a general framework for treating cultured cells with BRD4354. Final concentrations and incubation times should be optimized for each cell line and experimental endpoint.

#### Materials:

- 20 mM BRD4354 stock solution in DMSO (from Protocol 1)
- Cultured cells in appropriate multi-well plates
- Complete cell culture medium
- Vehicle control (DMSO)

#### Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- Prepare Working Solutions: On the day of the experiment, perform serial dilutions of the 20 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.
  - $\circ$  Example for 10 μM final concentration: First, make an intermediate dilution by adding 1 μL of 20 mM stock to 199 μL of medium (yields 100 μM). Then, add 100 μL of this 100 μM solution to 900 μL of medium in the well (yields 10 μM).
  - Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent toxicity.[5]
- Treatment: Remove the old medium from the cells and replace it with the medium containing
  the desired concentrations of BRD4354. Include a "vehicle only" control (medium with the
  same final DMSO concentration as the highest drug concentration).



- Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24 hours).[4]
- Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol describes how to prepare a solution of BRD4354 suitable for administration in animal models, based on common formulation vehicles.[4]

#### Materials:

- BRD4354
- DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes and syringes

Procedure (for a 1.25 mg/mL solution):

- Prepare Stock: Prepare a concentrated stock of BRD4354 in DMSO (e.g., 12.5 mg/mL). This will be 10% of the final volume.
- Mix Solvents: In a sterile tube, combine the components in the following order, ensuring the solution is mixed thoroughly after each addition:
  - Add 400 μL of PEG300.
  - Add 100 μL of the 12.5 mg/mL BRD4354 DMSO stock. Mix well.
  - Add 50 μL of Tween-80. Mix well.



- $\circ$  Add 450 µL of sterile saline to bring the final volume to 1 mL.
- Final Dissolution: Vortex or sonicate the final mixture until it is a clear, homogenous solution.
- Administration: The formulation is now ready for administration via the desired route (e.g., intraperitoneal injection). The final concentration is 1.25 mg/mL BRD4354 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

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### References

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- To cite this document: BenchChem. [BRD 4354 solubility in DMSO and other solvents].
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